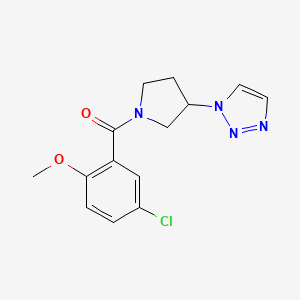
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone varies depending on the application. In the case of its anticancer properties, this compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. In the case of its antifungal and antibacterial properties, this compound has been shown to disrupt the cell membrane of the target organism. In the case of its herbicidal and insecticidal properties, this compound has been shown to inhibit the activity of key enzymes involved in the growth and development of plants and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In the case of its anticancer properties, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its antifungal and antibacterial properties, this compound has been shown to disrupt the cell membrane of the target organism, leading to cell death. In the case of its herbicidal and insecticidal properties, this compound has been shown to inhibit the growth and development of plants and insects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone in lab experiments include its potent biological activity, its fluorescent properties, and its ability to selectively target specific enzymes or proteins. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its complexity in synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone. These include:
1. Further optimization of the synthesis method to improve yield and reduce complexity.
2. Investigation of the potential applications of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's.
3. Development of new derivatives of this compound with improved potency and selectivity.
4. Investigation of the potential applications of this compound in the field of material science, such as the development of new fluorescent probes for bioimaging.
5. Investigation of the potential applications of this compound in the field of agriculture, such as the development of new herbicides and insecticides with improved selectivity and safety.
In conclusion, this compound is a chemical compound with significant potential in various fields. Its potent biological activity, fluorescent properties, and ability to selectively target specific enzymes or proteins make it an attractive candidate for further research and development. However, its potential toxicity, limited solubility, and complexity in synthesis must also be taken into consideration.
Synthesemethoden
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone can be achieved through a multi-step process involving the use of various reagents and catalysts. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The second step involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 1-(2-aminoethyl)pyrrolidine to form (5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. The final step involves the reaction of (5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone with sodium azide and copper sulfate to form this compound.
Wissenschaftliche Forschungsanwendungen
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. In the field of agriculture, this compound has been shown to exhibit herbicidal and insecticidal properties. In the field of material science, this compound has been shown to exhibit fluorescent properties and can be used as a probe for bioimaging.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-21-13-3-2-10(15)8-12(13)14(20)18-6-4-11(9-18)19-7-5-16-17-19/h2-3,5,7-8,11H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHXJGUVFMLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

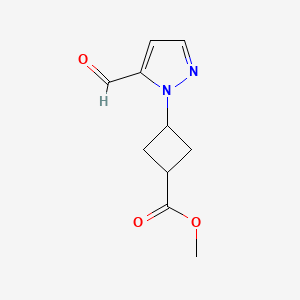
![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)
![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)
![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)
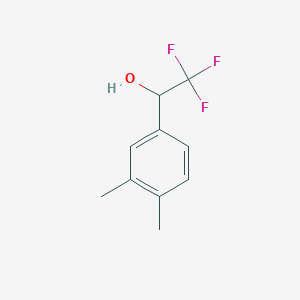
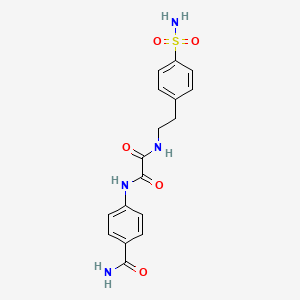
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)
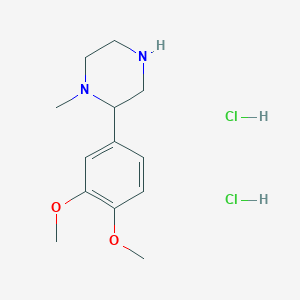
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)